Cas no 18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol)
18881-17-9 structure
Product Name:(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Numero CAS:18881-17-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD01631316
CID:51171
PubChem ID:24872883
Update Time:2025-04-18
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
- (S)-(?)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
- (3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
- Tic-ol
- (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
- (S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
- S)-(-)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINEMETHANOL(S)-()-1,2
- (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (S)-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol
- 3-HYDROXYMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
- (S)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL-METHANOL
- (S)-(-)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (S)-
- ((3S)-3-1,2,3,4-tetrahydroisoquinolyl)me
- (S)-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
- ZSKDXMLMMQFHGW-JTQLQIEISA-N
- SCHEMBL894205
- AMY33532
- AKOS015856119
- CS-W014288
- HMS566P18
- CHEMBL61489
- A813268
- (S)-1-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
- (S)-3-hydroxymethyl-1,2,3,4-tetrahydro isoquinoline
- Z1198159867
- EN300-2999755
- DTXSID30354588
- 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (3S)-
- (S)-1,2,3,4-tetrahydroisoquinoline-3-yl-methanol
- J-502357
- (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol, 98%
- (S)-3-hydroxymethy-1,2,3,4-tetrahydroisoquinoline
- (3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
- (3 S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (35)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- PS-6029
- BDBM50077536
- MFCD01631316
- AC-23785
- AKOS006238074
- InChI=1/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
- 18881-17-9
- T1755
- ZSKDXMLMMQFHGW-JTQLQIEISA-
- Maybridge1_008972
- FD1007
- ((3S)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- DTXCID00305648
- 626-104-1
-
- MDL: MFCD01631316
- Inchi: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
- Chiave InChI: ZSKDXMLMMQFHGW-JTQLQIEISA-N
- Sorrisi: OC[C@@H]1CC2C=CC=CC=2CN1
Proprietà calcolate
- Massa esatta: 163.10000
- Massa monoisotopica: 163.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.7
- Superficie polare topologica: 32.299
Proprietà sperimentali
- Colore/forma: Incerto
- Densità: 1.0508 (rough estimate)
- Punto di fusione: 113.0 to 117.0 deg-C
- Punto di ebollizione: 307.9℃ at 760 mmHg
- Punto di infiammabilità: 147℃
- Indice di rifrazione: -97 ° (C=0.2, MeOH)
- PSA: 32.26000
- LogP: 1.02200
- Attività ottica: [α]22/D −97°, c = 1 in methanol
- Solubilità: Incerto
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36; S37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature(BD0195)
- Frasi di rischio:R36/37/38
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 494186-1G |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 98% | 1G |
¥955.87 | 2022-02-24 | |
| Fluorochem | 093186-250mg |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 093186-1g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 093186-5g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 093186-10g |
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol |
18881-17-9 | 95% | 10g |
£120.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-1g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 1g |
¥86.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-5g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 5g |
¥296.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-25g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 25g |
¥1156.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S55581-100g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 100g |
¥4656.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006992-1g |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
18881-17-9 | 97% | 1g |
¥39 | 2024-05-25 |
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:18881-17-9)(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Numero d'ordine:A813268
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:59
Prezzo ($):468.0
Email:sales@amadischem.com
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Letteratura correlata
-
1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide basesVarinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
-
2. Crystal and molecular structure of μ-chloro-chlorobis[3,4-bis(2-aminoethylthio)toluene]dicopper(II) diperchlorateAndrew C. Braithwaite,Clifton E. F. Rickard,T. Neil Waters J. Chem. Soc. Dalton Trans. 1975 1817
18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol) Prodotti correlati
- 321-97-1((-)-Pseudoephedrine)
- 131-10-2((-)-Berbine)
- 100-92-5(Mephentermine)
- 101-98-4(2-Methyl(phenylmethyl)aminoethanol)
- 134-72-5(2-(Methylamino)-1-phenylpropan-1-ol sulfate)
- 104-63-2(2-(Benzylamino)ethanol)
- 101-06-4(N,N-Dibenzylethanolamine)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:18881-17-9)(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Purezza:99%
Quantità:100g
Prezzo ($):468.0